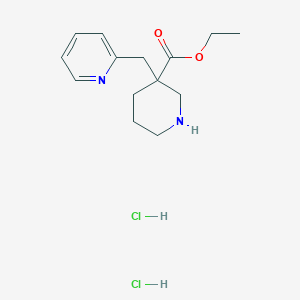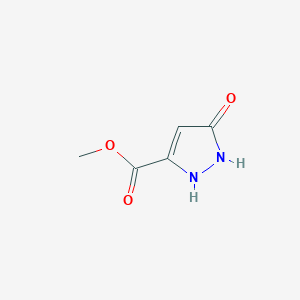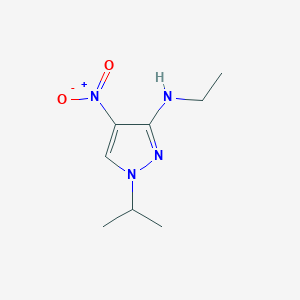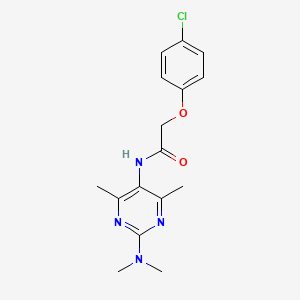
2-(4-chlorophenoxy)-N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate” is a central nervous system stimulant. It mainly acts on the cerebral cortex, promotes the redox of brain cells, increases the utilization of sugar, can regulate the metabolism of nerve cells, and promote the excitation of the nervous system in a state of inhibition .
Synthesis Analysis
A method for preparing 2-chloro-4-(4-chlorophenoxy)-hypnone has been described, which involves two steps: firstly, m-dichlorobenzene is adopted as a raw material and the etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether, and then acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride .
Molecular Structure Analysis
The molecular formula of “2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate” is C12H16ClNO3 and its molecular weight is 257.71 .
Physical And Chemical Properties Analysis
The compound “2-(Dimethylamino)ethyl (4-chlorophenoxy)acetate” has a melting point of 138-140 °C and a boiling point of 180 °C (Press: 9-10 Torr). Its density is approximately 1.2038 (rough estimate) and refractive index is estimated to be 1.5200 .
科学的研究の応用
Cognitive Enhancement and Nootropic Effects
Meclofenoxate is a central nervous system stimulant. It primarily acts on the cerebral cortex, promoting redox reactions in brain cells and enhancing sugar utilization. By regulating nerve cell metabolism, it promotes nervous system excitation, making it an effective drug for stimulating mental alertness and combating fatigue. Researchers have explored its potential as a nootropic agent to improve memory, attention, and cognitive function .
Age-Related Cognitive Decline and Neuroprotection
Studies have investigated meclofenoxate’s ability to mitigate age-related cognitive decline. It may protect against neuronal damage and oxidative stress, potentially delaying cognitive impairment associated with aging. Its neuroprotective properties make it an interesting candidate for further research in neurodegenerative diseases .
Alzheimer’s Disease and Dementia
Given its cognitive-enhancing effects, meclofenoxate has been studied in Alzheimer’s disease and other forms of dementia. While more research is needed, it shows promise in improving memory and overall cognitive function in patients with mild cognitive impairment .
Physical Performance Enhancement
Meclofenoxate’s stimulating properties extend beyond cognition. Athletes and fitness enthusiasts have explored its potential to enhance physical performance, reduce fatigue, and increase endurance. However, caution is necessary due to potential side effects .
Toxicity Evaluation and Environmental Risk Assessment
Researchers have evaluated the environmental impact of related compounds, such as 2-methyl-4-chlorophenoxy acetic acid (MCPA). While not directly about meclofenoxate, these studies provide insights into the broader class of compounds and their effects on non-target aquatic organisms .
Synthesis and Medicinal Chemistry
Meclofenoxate can be synthesized by esterification of p-chlorophenoxyacetic acid and dimethylaminoethanol. Its chemical properties and synthesis pathways are relevant to medicinal chemistry, potentially leading to novel derivatives with improved properties .
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-15(11(2)19-16(18-10)21(3)4)20-14(22)9-23-13-7-5-12(17)6-8-13/h5-8H,9H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIRJBBYLSQXSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Bromopyridin-2-yl)oxy]phenol hydrobromide](/img/structure/B2656630.png)
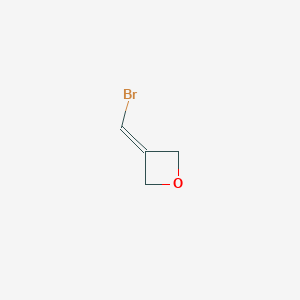
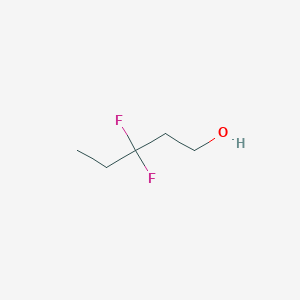
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)
![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)
![methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2656640.png)
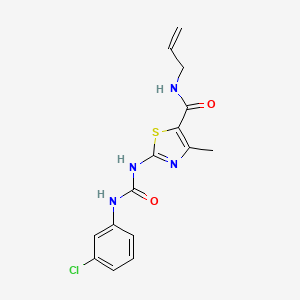
![2-Fluoro-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2656642.png)
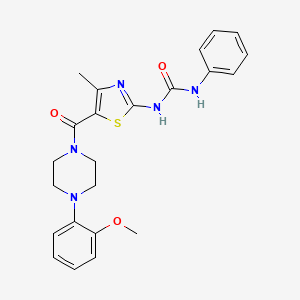
![5-Tert-butyl-2-[(4-nitrophenyl)methoxy]benzene-1,3-dicarbonitrile](/img/structure/B2656649.png)
![N-[(2-fluorophenyl)methyl]-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2656650.png)
